4-(Trifluoromethoxy)benzamide basic properties
4-(Trifluoromethoxy)benzamide basic properties
An In-Depth Technical Guide to the Basic Properties of 4-(Trifluoromethoxy)benzamide
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and its ability to enhance the metabolic stability and membrane permeability of bioactive molecules.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of 4-(Trifluoromethoxy)benzamide. This compound is not merely a chemical entity but a versatile building block, the understanding of which is crucial for its effective application in novel synthesis and discovery programs. We will dissect its core properties, from fundamental physicochemical characteristics to its synthesis, reactivity, and role as a pivotal scaffold in the development of next-generation therapeutics.
Section 1: Compound Identification and Molecular Structure
4-(Trifluoromethoxy)benzamide is a derivative of benzamide where a trifluoromethoxy group is substituted at the para-position of the benzene ring. This substitution profoundly influences the molecule's overall properties. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, yet it is also highly lipophilic, a combination of properties that is particularly valuable in drug design.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 456-71-3 | [2][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |
| Molecular Weight | 205.13 g/mol | [2][4] |
| IUPAC Name | 4-(trifluoromethoxy)benzamide |
| Synonyms | p-(Trifluoromethoxy)benzamide |[4] |
Caption: General synthesis workflow for 4-(Trifluoromethoxy)benzamide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol describes a representative laboratory-scale synthesis. The choice of a coupling agent in the direct amidation of the carboxylic acid (e.g., HOBt, DIPEA as seen in derivative synthesis)[5] presents an alternative to the acyl chloride method, often preferred for its milder conditions in complex molecule synthesis.
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Acyl Chloride Formation:
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To a stirred solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).
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Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 4-(trifluoromethoxy)benzoyl chloride, which is often used in the next step without further purification.
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Amidation:
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2.0-3.0 eq.) dropwise. A white precipitate will form immediately.
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Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.
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Dry the resulting white solid under vacuum to yield 4-(trifluoromethoxy)benzamide. Purity can be assessed by melting point and NMR spectroscopy.
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Section 4: Spectroscopic Characterization
Structural verification and purity assessment are critical. While specific experimental spectra are lot-dependent, the expected spectroscopic features for 4-(Trifluoromethoxy)benzamide are predictable and serve as a reliable reference for characterization.
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | Two doublets, ~δ 7.8-8.0 ppm and ~δ 7.3-7.5 ppm | Para-substituted benzene ring. Protons ortho to the electron-withdrawing amide are downfield. |
| Amide Protons (-NH₂) | Broad singlet, ~δ 7.5-8.5 ppm | Exchangeable protons, signal can be broad and its position is concentration/solvent dependent. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 165-170 ppm | Typical chemical shift for an amide carbonyl. |
| C-OCF₃ | ~δ 150-155 ppm | Aromatic carbon attached to the electron-withdrawing OCF₃ group. | |
| Trifluoromethyl Carbon (-CF₃) | Quartet, ~δ 120-125 ppm (J ≈ 257 Hz) | Carbon is split by three attached fluorine atoms (¹JCF coupling). | |
| Aromatic Carbons | ~δ 120-135 ppm | Multiple signals corresponding to the other aromatic carbons. | |
| ¹⁹F NMR | Trifluoromethoxy Group (-OCF₃) | Singlet, ~δ -58 to -60 ppm | The three fluorine atoms are equivalent and show a single resonance. |
| IR | N-H Stretch | Two bands, ~3100-3400 cm⁻¹ | Symmetric and asymmetric stretching of the primary amide N-H bonds. |
| C=O Stretch (Amide I) | Strong, sharp band, ~1650-1680 cm⁻¹ | Characteristic carbonyl absorption for an amide. |
| | C-F Stretch | Strong bands, ~1100-1300 cm⁻¹ | Characteristic of C-F bonds in the trifluoromethoxy group. |
Section 5: Applications in Research and Drug Development
The 4-(trifluoromethoxy)benzamide moiety is a privileged scaffold in medicinal chemistry. The -OCF₃ group acts as a lipophilic bioisostere for groups like methoxy or chloro, but with superior metabolic stability and a distinct electronic profile that can modulate pKa and target binding.
Derivatives built upon this core have shown significant potential in various therapeutic areas:
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Anticancer Activity: Novel scaffolds incorporating N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their cytotoxic effects against human lung cancer cell lines. [5]Furthermore, a related sulfonamide derivative has been investigated as a potent agent against liver and pancreatic carcinogenesis. [6]* Antibacterial Agents: The same class of pyrazine-based derivatives of 4-(trifluoromethoxy)benzamide has demonstrated remarkable activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli. [5]
Caption: Role of the core scaffold in drug discovery.
Section 6: Safety and Handling
As with any laboratory chemical, proper handling of 4-(Trifluoromethoxy)benzamide is essential. The compound is classified as harmful and an irritant. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Warning | [3] |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| H315: Causes skin irritation. | [3] | |
| H319: Causes serious eye irritation. | [3] | |
| H335: May cause respiratory irritation. | [3] | |
| Precautionary Statements | P261: Avoid breathing dust. | [3] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [3] |
| | P501: Dispose of contents/container to an approved waste disposal plant. | [3]|
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
4-(Trifluoromethoxy)benzamide is a chemical compound of significant interest due to the unique and advantageous properties imparted by its trifluoromethoxy group. Its well-defined physicochemical properties, straightforward synthesis, and stability make it an accessible and reliable building block for synthetic chemists. More importantly, its proven utility as a core scaffold in the development of potent anticancer and antibacterial agents underscores its value to the drug discovery and development community. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate this versatile molecule into their research endeavors.
References
-
4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3) - Cheméo. Cheméo. Available from: [Link]
-
4-(Trifluoromethoxy)benzimidamide | C8H7F3N2O | CID 4071422 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Material Safety Data Sheet - p-Toluamide, α,α,α-trifluoro-. ScienceLab.com. Available from: [Link]
-
4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. Organic Syntheses. Available from: [Link]
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
4-(Trifluoromethyl)benzamide - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
4-(Trifluoromethyl)benzamide - Cheméo. Cheméo. Available from: [Link]
-
4-(Trifluoromethyl)benzamide - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Cheméo. Cheméo. Available from: [Link]
-
4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]
-
A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 6. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
